4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE
Overview
Description
4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE is a complex organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product . The reaction conditions often require the use of specific catalysts, such as rhodium on alumina, to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE involves its interaction with specific molecular targets in the body. The compound acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, which facilitates the release of these neurotransmitters into the synaptic cleft . Additionally, the compound functions as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of neurotransmitters and prolonging their effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares a similar piperidine structure but lacks the additional benzoyl group present in 4-BENZYL-1-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERIDINE.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties but different structural features.
Tetrahydroisoquinoline: A compound with a similar nitrogen-containing ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to selectively release neurotransmitters and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(24-11-9-23(10-12-24)20-26-15-5-2-6-16-26)27-17-13-22(14-18-27)19-21-7-3-1-4-8-21/h1,3-4,7-12,22H,2,5-6,13-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIASNIOWXBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.